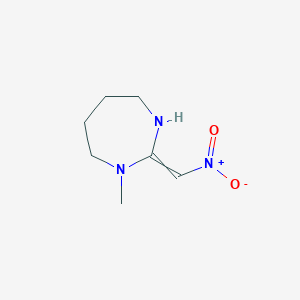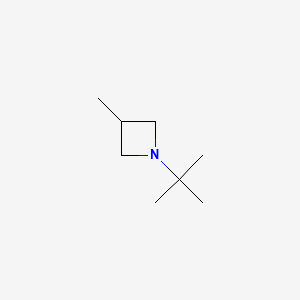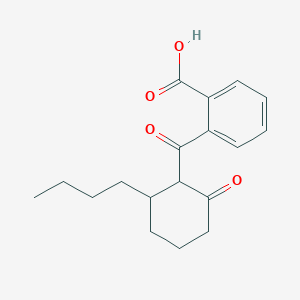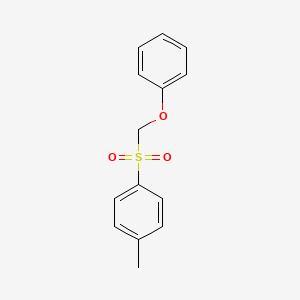![molecular formula C13H14O3 B14624868 2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- CAS No. 57052-86-5](/img/structure/B14624868.png)
2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- is a heterocyclic compound that features a fused pyran and benzoxepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of electrophilic reagents followed by nucleophilic reagents to form the desired ring structure . The reaction conditions often require the presence of catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, its antitumor activity may be due to its ability to inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4H-Pyrano[3,2-h]quinoline: This compound shares a similar pyran ring but differs in the fused ring system.
7H-Pyrimido[4’,5’6,5]pyrano[3,2-h]quinoline: Another compound with a similar pyran ring but a different fused ring system.
Uniqueness
2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
57052-86-5 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2,3,4,7,8,9-hexahydropyrano[3,2-h][1]benzoxepin-6-one |
InChI |
InChI=1S/C13H14O3/c14-11-4-2-6-16-13-8-12-9(7-10(11)13)3-1-5-15-12/h7-8H,1-6H2 |
InChI Key |
BAVXFDXXXPYVHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2OC1)OCCCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)






![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)

![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)

![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)

